molecular formula C5H4ClNOS B1287687 2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one CAS No. 52540-23-5

2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one

Cat. No.: B1287687
CAS No.: 52540-23-5
M. Wt: 161.61 g/mol
InChI Key: KRKGGJOSMCYANQ-UHFFFAOYSA-N
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Description

2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context. Additionally, this compound can form covalent bonds with certain amino acid residues in proteins, leading to alterations in protein structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, this compound can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death. Conversely, it can also inhibit the PI3K/Akt pathway, resulting in reduced cell proliferation and survival . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with cysteine residues in target proteins, leading to enzyme inhibition. This covalent modification can result in the inactivation of key enzymes involved in cellular metabolism and signaling. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound has been shown to exert protective effects against oxidative stress and inflammation. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to form covalent bonds with cellular proteins, leading to widespread cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress responses. It is metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of reactive intermediates that can further interact with cellular proteins and DNA. These interactions can lead to changes in metabolic flux and alterations in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins, which facilitate its uptake and accumulation in specific cellular compartments. The compound’s distribution is influenced by its lipophilicity and ability to form covalent bonds with cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with key metabolic enzymes and signaling proteins. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one typically involves the reaction of thiazole derivatives with chloroacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 1-(1,3-thiazol-4-yl)ethan-1-one derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one is unique due to the presence of both the thiazole ring and the chloroacetyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-chloro-1-(1,3-thiazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c6-1-5(8)4-2-9-3-7-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKGGJOSMCYANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Thiazolyl diazomethyl ketone, 0.1 g, is treated in 1 ml ethanol at 0° with HCl gas for a few seconds. Dilution with ether and scratching produces a copious white ppt which is filtered and washed 3× with ether, taken up in water, the pH made to 7 with K2HPO4, and extracted 3× with ether. The ether solution is dried with MgSO4, filtered and evaporated, affording 77 mg 4-thiazolyl chloromethyl ketone. IR (CHCl3) 5.85μ. NMR (δ, CDCl3): 4.95d, J=1, CH2Cl; 8.4m, 8.95m, J=1, H-2 and H-5.
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